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molecular formula C10H16O4 B8600850 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetaldehyde

2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetaldehyde

Cat. No. B8600850
M. Wt: 200.23 g/mol
InChI Key: GMEXMBUHDACGAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08765744B2

Procedure details

NalO4 (18.13 g) followed by OsO4 (4% in water, 0.96 mL) is added to a mixture of 8-allyl-1,4-dioxa-spiro[4.5]decan-8-ol (12.59 g), diethyl ether (65 ml), and water (85 mL) at room temperature. The mixture is vigorously stirred at room temperature overnight, before aqueous Na2S2O3 solution (50 mL) is added and stirring is continued for another 45 min. The combined organic phases are washed with water, dried (MgSO4), and concentrated. The crude product is used without further purification. Yield: 2.68 g (ca. 70% pure); Mass spectrum (ESI+): m/z=201 [M+H]+.
Quantity
12.59 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
Name
Na2S2O3
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.96 mL
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1([OH:14])[CH2:13][CH2:12][C:7]2([O:11][CH2:10][CH2:9][O:8]2)[CH2:6][CH2:5]1)[CH:2]=C.C([O:17]CC)C.[O-]S([O-])(=S)=O.[Na+].[Na+]>O=[Os](=O)(=O)=O.O>[OH:14][C:4]1([CH2:1][CH:2]=[O:17])[CH2:13][CH2:12][C:7]2([O:11][CH2:10][CH2:9][O:8]2)[CH2:6][CH2:5]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
12.59 g
Type
reactant
Smiles
C(C=C)C1(CCC2(OCCO2)CC1)O
Name
Quantity
65 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
85 mL
Type
solvent
Smiles
O
Step Two
Name
Na2S2O3
Quantity
50 mL
Type
reactant
Smiles
[O-]S(=O)(=S)[O-].[Na+].[Na+]
Step Three
Name
Quantity
0.96 mL
Type
catalyst
Smiles
O=[Os](=O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
WASH
Type
WASH
Details
The combined organic phases are washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product is used without further purification

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
OC1(CCC2(OCCO2)CC1)CC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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